Brivaracetam (alfaR, 4R)-Isomer

Chiral chromatography Stereoisomeric purity Method validation

Incorrect stereoisomer assignment risks false-negative impurity reporting and ANDA rejection. This EP impurity C CRS is the sole compound for identifying the (2R,4R)-diastereomer at RRT 0.55 via chiral HPLC. • Pharmacopoeia-traceable (EDQM Y0002410, EP monograph 3139) • Enforces ≤0.15% ICH Q3A threshold; resolution ≥1.5 from impurity B • Validated for stability-indicating methods under basic stress conditions Supplied with full CoA documentation for immediate analytical use.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 357337-00-9
Cat. No. B602208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivaracetam (alfaR, 4R)-Isomer
CAS357337-00-9
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brivaracetam (2R,4R)-Isomer: Identity and EP Impurity C Role


Brivaracetam (alfaR, 4R)-Isomer, chemically designated as (2R)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (CAS 357337-00-9), is the (2R,4R)-diastereomer of the antiepileptic drug brivaracetam and is officially classified as Brivaracetam EP Impurity C in the European Pharmacopoeia (EP) monograph 3139 [1]. The therapeutically active brivaracetam API is exclusively the (2S,4R)-stereoisomer (CAS 357336-20-0), a high-affinity synaptic vesicle protein 2A (SV2A) ligand with 15- to 30-fold greater binding affinity than levetiracetam [2]. As a stereoisomeric impurity, the (2R,4R)-isomer possesses inverted configuration at the 2-position (alpha carbon), arising primarily from racemization during synthesis, and is pharmacologically distinct from the active API [3]. This compound is supplied as a certified reference standard (CRS) by the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code Y0002410 and is essential for analytical method development, method validation (AMV), and quality control (QC) in ANDA and commercial brivaracetam production [1].

Why Brivaracetam (2R,4R)-Isomer Is Not Interchangeable


Brivaracetam contains two chiral centers and exists as four discrete stereoisomers: the therapeutically active (2S,4R)-form (API), and three impurity stereoisomers—(2R,4S)-impurity B, (2R,4R)-impurity C, and (2S,4S)-impurity A [1]. Only the (2S,4R)-configuration confers high-affinity SV2A binding (pKi ≈ 7.1) and anticonvulsant efficacy; the (2R,4R)-diastereomer differs in absolute configuration at the alpha-carbon position and is not recognized as therapeutically active [2]. The EP mandates that the (2R,4R)-impurity C must be controlled to ≤0.15% in the API, consistent with the ICH Q3A qualification threshold for a drug with a maximum daily dose ≤2 g [3]. Substituting this impurity reference standard with a non-pharmacopoeial or incorrectly assigned isomer—or failing to procure a fully characterized, CoA-supported batch—directly compromises chiral purity testing, risks false-negative impurity reporting, and may lead to regulatory rejection in ANDA or DMF submissions [4]. The stereospecificity of both pharmacological activity and analytical detection means that in-class compounds are not interchangeable; only the correctly assigned (2R,4R)-isomer with verified traceability to EP or USP standards can serve its intended QC function.

Quantitative Differentiation of Brivaracetam Impurity C


Chiral HPLC Resolution of (2R,4R)-Impurity C

In a validated stability-indicating chiral HPLC method, the (2R,4R)-brivaracetam (designated as (R,R)-brivaracetam) elutes at a retention time of 5.4 min, distinct from the active API (S,R)-brivaracetam and the other stereoisomeric impurities (R,S)-brivaracetam (4.9 min) and (S,S)-brivaracetam (6.6 min). The resolution between the (R,R)-impurity and (R,S)-impurity is 3.3, while resolution between (R,R) and (S,S) is 4.7, demonstrating clear baseline separation [1]. Under the British Pharmacopoeia (EP) method, impurity C exhibits a relative retention time of approximately 0.55 with reference to brivaracetam (RT ≈ 17 min), with a required minimum resolution of 1.5 between impurity B and impurity C peaks [2]. These orthogonal chromatographic signatures confirm that the (2R,4R)-isomer is analytically distinguishable from all other brivaracetam stereoisomers, and its identity can be verified by matched retention time against the EP CRS reference standard.

Chiral chromatography Stereoisomeric purity Method validation

Limit of Detection and Quantification for Impurity C

Using a validated chiral LC method with a CHIRALPAK IG-U column, the limit of detection (LOD) for the (2R,4R)-isomer was determined to be 0.0036 µg/mL (approximately 3.6 ng/mL), and the limit of quantification (LOQ) was 0.0109 µg/mL (approximately 10.9 ng/mL) [1]. Compared to the other stereoisomeric impurities in the same analytical system, the (2R,4R)-isomer exhibits the lowest LOD: 0.0035 µg/mL for the (2R,4S)-isomer, 0.005 µg/mL for the (2S,4S)-isomer, and 0.0066 µg/mL for the API (2S,4R)-brivaracetam [1]. In an alternative chiral RP-HPLC method, the LOD for the (2R,4R)-impurity (designated as BRV-RR) was reported as 0.2 µg/mL with an LOQ of 0.5 µg/mL, and the method demonstrated excellent precision for BRV-RR with %RSD of 0.6% and accuracy recovery of 96%–107% [2]. The high analytical sensitivity enables detection of this impurity well below the ICH qualification threshold of 0.15%.

Analytical sensitivity LOD/LOQ Trace impurity quantification

EP and ICH Acceptance Criteria for Impurity C

The European Pharmacopoeia monograph for brivaracetam specifies that three chiral impurities must be controlled in the API: impurity A (2S,4S), impurity B (2R,4S), and impurity C (2R,4R). The specified limit for the (2R,4R)-impurity C is ≤0.15%, which aligns precisely with the ICH Q3A qualification threshold for known impurities in a drug substance with a maximum daily dose ≤2 g [1]. This is a binding pharmacopoeial requirement: any unspecified impurity must not exceed 0.10%, and the sum of all impurities must be within total limits [1]. The identification threshold per ICH is 0.10%, and the qualification threshold is 0.15%; impurity C falls at the qualification threshold boundary, meaning its levels must be both accurately quantified and toxicologically qualified [2]. The (2R,4R)-isomer is thus among the most stringently regulated stereoisomeric impurities in the brivaracetam impurity profile, directly comparable to impurity B (also ≤0.15%) but more tightly controlled than impurity A (≤2.5% in certain contexts) [1].

Pharmacopoeial specification ICH Q3A Impurity qualification threshold

Forced Degradation and Impurity C Enrichment

In forced degradation studies conducted by Baksam et al. (2020), brivaracetam API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. A key finding was the selective enrichment of the (R,R)-brivaracetam isomer (i.e., the (2R,4R)-impurity C) under basic stress conditions, with a plausible racemization mechanism proposed for the epimerization at the 2-position leading to this specific impurity [1]. The enrichment was confirmed by purity plot analysis and LC-MS identification of the (R,R)-brivaracetam peak formed during basic degradation [1]. In contrast, other degradation conditions (acidic, oxidative) predominantly generated different impurity profiles. This finding is corroborated by Liao et al. (2020), who identified that impurity B (2R,4R-isomer) originates from racemization during the reaction process and that impurity C (in their nomenclature) arises from combined inversion effects at both chiral centers [2]. The forced degradation data establish that the (2R,4R)-isomer is not only a process-related impurity but also a potential degradation product, making stability-indicating method validation essential.

Forced degradation Stability-indicating method Stereochemical inversion

EDQM Reference Standard Traceability for Impurity C

The (2R,4R)-brivaracetam isomer is officially designated and supplied as Brivaracetam impurity C CRS by the EDQM under catalogue code Y0002410, with a unit quantity of 10 mg per vial at a listed price of 300 EUR [1]. This CRS is specified for use in EP monograph 3139 (stereoisomeric purity test) and is provided with an assigned content leaflet, SDS, and certificate of origin [1]. The CRS is distinguishable from the other EP brivaracetam impurity reference standards: impurity B CRS (Y0002409, CAS 357336-99-3) and impurity A CRS, each targeting a different stereoisomer [2]. Non-pharmacopoeial reference standards from commercial suppliers may offer alternative purity levels (typically >95% HPLC) with CoA supporting NMR, MS, and HPLC characterization data, but they lack the direct pharmacopoeial traceability of the EDQM CRS and require cross-validation against the official standard for regulatory use [3]. The EDQM CRS is stored at +5°C ± 3°C and is available for immediate dispatch, making it the definitive procurement choice for ANDA and DMF submissions requiring EP compliance [1].

Reference standard EDQM CRS Pharmacopoeial traceability Method qualification

Brivaracetam Impurity C: Key Application Scenarios


Stereoisomeric Purity Testing for Batch Release

The (2R,4R)-impurity C reference standard is mandatory for the stereoisomeric purity test prescribed in EP monograph 3139 and referenced in BP 2025. Using the amylose-derived chiral column method (heptane/ethanol 80:20 at 205 nm), the impurity C peak at relative retention 0.55 must be resolved from impurity B (relative retention 0.48) with a minimum resolution of 1.5 [1]. Quantitation against the CRS enables demonstration of compliance with the ≤0.15% acceptance criterion for each batch of API or finished product, a prerequisite for market authorization in EP-signatory states and for ANDA approval referencing the EP standard [2]. The (2R,4R)-isomer reference standard is the sole compound capable of correctly identifying and quantifying this specific diastereomer in the presence of the other three stereoisomers.

Forced Degradation and Stability-Indicating Method Validation

The selective enrichment of the (R,R)-brivaracetam isomer under basic stress conditions, as demonstrated by Baksam et al. (2020), establishes this impurity as a critical marker for stability-indicating method validation [3]. During forced degradation studies of brivaracetam drug substance and drug product, the (2R,4R)-impurity C reference standard must be used to confirm peak identity by retention time matching and LC-MS confirmation, to establish system suitability (resolution ≥ 1.5 between impurity B and C), and to validate method specificity in the presence of degradation products [1][3]. Methods validated without this specific impurity standard risk failing to detect degradation-related stereochemical inversion at the 2-position, potentially leading to out-of-specification (OOS) results during stability studies.

Regulatory Filing and Impurity Profile Qualification

For generic brivaracetam ANDA submissions, a comprehensive impurity profile must be established and controlled per ICH Q3A guidelines. The (2R,4R)-impurity C, with its ICH qualification threshold of 0.15%, requires accurate quantification using a validated chiral method and a properly characterized reference standard [2]. The EDQM CRS (Y0002410) provides direct pharmacopoeial traceability acceptable to EMA and other regulatory agencies [4]. Alternatively, a well-characterized commercial impurity standard with full CoA documentation (HPLC purity, NMR, MS, IR) can support method development, validation, and routine QC, provided it is cross-validated against the official CRS [5]. The choice between EDQM CRS and commercial standard depends on the regulatory filing strategy: EDQM CRS is preferred for EP compliance in DMF/ASMF submissions, while commercial standards may be more cost-effective for high-volume routine QC once method equivalence is established.

Process Optimization for Impurity C Control

The (2R,4R)-impurity C arises primarily from racemization at the 2-position during the synthetic coupling reaction, as elucidated by Liao et al. (2020) in their systematic impurity profiling study [6]. During process development, the (2R,4R)-reference standard is used to monitor impurity levels at each synthetic step, enabling optimization of reaction conditions (temperature, pH, reagent stoichiometry) to minimize epimerization. Process chemists can use spiking studies with the pure (2R,4R)-isomer to determine the fate and purge factors of this impurity through downstream unit operations (crystallization, extraction), supporting a control strategy based on process understanding rather than end-product testing alone. This application is particularly relevant for manufacturers seeking to establish that the impurity is consistently controlled below the 0.15% ICH threshold through robust process design [2].

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